molecular formula C7H7N3 B113162 2-(5-Aminopyridin-2-yl)acetonitrile CAS No. 883993-15-5

2-(5-Aminopyridin-2-yl)acetonitrile

Cat. No.: B113162
CAS No.: 883993-15-5
M. Wt: 133.15 g/mol
InChI Key: OUFOAQCUCHWHPM-UHFFFAOYSA-N
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Comparison with Similar Compounds

2-(5-Aminopyridin-2-yl)acetonitrile can be compared with other similar pyridine derivatives, such as 2-(Pyridin-2-yl) pyrimidine derivatives and thienopyridine compounds . These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, thienopyridine compounds have been shown to have strong antimicrobial activity, while 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for their anti-fibrotic properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOAQCUCHWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619257
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883993-15-5
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of (5-nitro-pyridin-2-yl)-acetonitrile (500 mg, 3.06 mmol) in concentrated aqueous HCl (3.1 ml) and ethanol (3.1 ml) at 0° C. SnCl2 (2.3 g, 10.11 mmol) was added. The mixture was allowed to come to room temperature and was stirred for 2 h. The mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a brown oil (300 mg, 74%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
74%

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